molecular formula C13H18BrNO5S B7016697 N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide

N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide

Cat. No.: B7016697
M. Wt: 380.26 g/mol
InChI Key: PFXUURYGAVCJLM-UHFFFAOYSA-N
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Description

N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide is a complex organic compound characterized by the presence of a brominated phenol group, a methoxy group, and an ethanesulfonamide moiety

Properties

IUPAC Name

N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO5S/c1-19-13(9-2-3-20-7-9)8-21(17,18)15-11-4-10(14)5-12(16)6-11/h4-6,9,13,15-16H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXUURYGAVCJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CS(=O)(=O)NC1=CC(=CC(=C1)Br)O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide typically involves multiple steps:

    Bromination: The starting material, 3-hydroxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane to yield 3-bromo-5-hydroxyphenol.

    Methoxylation: The brominated phenol is then subjected to methoxylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate to form 3-bromo-5-methoxyphenol.

    Oxolane Ring Formation: The next step involves the formation of the oxolane ring. This can be achieved by reacting the methoxylated compound with an appropriate diol under acidic conditions to form the oxolane ring.

    Sulfonamide Formation: Finally, the oxolane-containing intermediate is reacted with ethanesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃), sodium thiolate (NaSR), or sodium alkoxide (NaOR).

Major Products

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dehalogenated phenolic compounds.

    Substitution: Various substituted phenolic derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide can serve as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to its structural features. It could be investigated for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-4-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide: Similar structure but with a different position of the hydroxyl group.

    N-(3-chloro-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide: Chlorine atom instead of bromine.

    N-(3-bromo-5-hydroxyphenyl)-2-ethoxy-2-(oxolan-3-yl)ethanesulfonamide: Ethoxy group instead of methoxy.

Uniqueness

N-(3-bromo-5-hydroxyphenyl)-2-methoxy-2-(oxolan-3-yl)ethanesulfonamide is unique due to the specific combination of functional groups it possesses. The presence of both a brominated phenol and a sulfonamide group in conjunction with an oxolane ring makes it a versatile compound for various applications. Its unique structure allows for specific interactions in chemical reactions and potential biological activities that similar compounds may not exhibit.

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